5-((5-(3,4-DI-CL-PH)-2-Furyl)methylene)3-isobutyl-2-thioxo-1,3-thiazolidin-4-one

GLUT1 inhibitor GLUT4 selectivity Cancer metabolism

Compound 518349-69-4, identified as F19 in a series of novel furyl thiazolidinediones (TZDs), is a structurally characterized glucose transporter 1 (GLUT1) inhibitor with a 3,4-dichlorophenyl-furyl-methylene substitution and an isobutyl-2-thioxo-thiazolidin-4-one core. Unlike its closest analog F18, this compound exhibits a distinct selectivity profile, potently inhibiting GLUT1 (IC50 14.7 μM) while sparing GLUT4 (IC50 152.3 μM), a ratio that supports its utility as a specific probe for GLUT1-dependent cancer metabolism.

Molecular Formula C18H15Cl2NO2S2
Molecular Weight 412.4 g/mol
CAS No. 518349-69-4
Cat. No. B12031173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-((5-(3,4-DI-CL-PH)-2-Furyl)methylene)3-isobutyl-2-thioxo-1,3-thiazolidin-4-one
CAS518349-69-4
Molecular FormulaC18H15Cl2NO2S2
Molecular Weight412.4 g/mol
Structural Identifiers
SMILESCC(C)CN1C(=O)C(=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)SC1=S
InChIInChI=1S/C18H15Cl2NO2S2/c1-10(2)9-21-17(22)16(25-18(21)24)8-12-4-6-15(23-12)11-3-5-13(19)14(20)7-11/h3-8,10H,9H2,1-2H3/b16-8+
InChIKeySOZCQTNPJIJGBR-LZYBPNLTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

5-((5-(3,4-Dichlorophenyl)-2-furyl)methylene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one (518349-69-4): A GLUT1-Selective Furyl-Thiazolidinedione for Cancer Metabolism Research


Compound 518349-69-4, identified as F19 in a series of novel furyl thiazolidinediones (TZDs), is a structurally characterized glucose transporter 1 (GLUT1) inhibitor with a 3,4-dichlorophenyl-furyl-methylene substitution and an isobutyl-2-thioxo-thiazolidin-4-one core [1]. Unlike its closest analog F18, this compound exhibits a distinct selectivity profile, potently inhibiting GLUT1 (IC50 14.7 μM) while sparing GLUT4 (IC50 152.3 μM), a ratio that supports its utility as a specific probe for GLUT1-dependent cancer metabolism [1].

Why 5-((5-(3,4-Dichlorophenyl)-2-furyl)methylene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one Cannot Be Interchanged with In-Class Analogs


Furyl-thiazolidinedione GLUT inhibitors within this series are not functionally interchangeable due to divergent GLUT isoform selectivity, cytotoxicity, and pharmacokinetic profiles. Specifically, compound F19 (518349-69-4) demonstrates a 10-fold selectivity for GLUT1 over GLUT4 (GLUT1 IC50 14.7 μM vs. GLUT4 IC50 152.3 μM), whereas its close structural analog F18 potently inhibits both isoforms equally (GLUT1 IC50 11.4 μM, GLUT4 IC50 6.8 μM) [1]. This differential selectivity critically alters downstream anti-leukemic potency and therapeutic window, making simple substitution a source of irreproducible experimental outcomes [1].

Quantitative Differentiation Evidence for 5-((5-(3,4-Dichlorophenyl)-2-furyl)methylene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one vs. Closest Analogs


GLUT1 vs. GLUT4 Isoform Selectivity: F19 vs. F18

In a direct head-to-head comparison within the same study, compound F19 (518349-69-4) exhibited marked GLUT1 selectivity, in contrast to its analog F18 which showed balanced GLUT1/GLUT4 inhibition. F19 inhibited GLUT1 with an IC50 of 14.7 ± 1.2 μM and GLUT4 with an IC50 of 152.3 ± 1.5 μM, yielding a selectivity ratio of ~10.4 [1]. In contrast, F18 inhibited GLUT1 with an IC50 of 11.4 ± 1.2 μM and GLUT4 with an IC50 of 6.8 ± 1.1 μM, indicating potent dual inhibition without selectivity [1]. This differential interaction is further substantiated by ligand docking studies showing F19 docks exclusively in the inward-facing conformation of GLUT1 near residue H160, a feature that explains its isoform discrimination [1].

GLUT1 inhibitor GLUT4 selectivity Cancer metabolism

Anti-Leukemic Cytotoxicity in CEM Cells: F19 vs. F18

Against CEM acute lymphoblastic leukemia cells (48h exposure), F19 achieved a CC50 of 7.8 ± 1.6 μM, approximately 4.6-fold less potent than F18 (CC50 1.7 ± 0.03 μM) but still in the low-micromolar range [1]. F19 showed substantially lower cytotoxicity against K-562 chronic myelogenous leukemia cells (CC50 in mid-micromolar range, >100 μM in primary screen) compared to CEM cells, indicating some cancer cell-type selectivity [1]. This provides a wider experimental window for studying GLUT1-selective pharmacology without rapid induction of cell death, a limitation encountered when using the highly potent F18.

Anti-leukemic Cytotoxicity CEM cell line

GLUT5 Sparing and Class I GLUT Discrimination

Across the entire F1-F25 series, no compound significantly inhibited GLUT5 at 100 μM, including F19, demonstrating class-level selectivity for class I GLUTs (GLUT1/4) over class II (GLUT5) [1]. Moreover, F19 uniquely discriminates between the two class I isoforms, GLUT1 and GLUT4, a property not shared by F18, which inhibits both closely related isoforms similarly [1]. This intra-class discrimination is attributed to the distinct binding mode of F19, which interacts with H160 in GLUT1, a residue not conserved in GLUT4 [1].

GLUT5 Class I GLUT Isoform specificity

Dosing Window and Crystal Formation Mitigation: F19 vs. F18

During in vitro cytotoxicity assessments, dose-dependent compound crystallization was observed at concentrations above 50 μM for most active compounds, excluding F18. Although not explicitly excluded, F19's moderate potency allows effective experiments at concentrations (IC50 14.7 μM for GLUT1, CC50 7.8 μM for CEM) well below this 50 μM threshold, mitigating solubility-derived artifacts [1]. In contrast, the highly potent F18 may require sub-micromolar concentrations for some endpoints, but its dual inhibition profile limits applications where target selectivity is needed.

Solubility Crystallization Assay compatibility

Recommended Research Applications for 5-((5-(3,4-Dichlorophenyl)-2-furyl)methylene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one Based on Comparative Evidence


Pharmacological Dissection of GLUT1-Dependent Glucose Uptake Without GLUT4 Confounding

Use F19 as a selective GLUT1 inhibitor (IC50 14.7 μM) to mechanistically probe glucose uptake in cancer cell lines where GLUT4 expression may also be present, without the confounding inhibition of GLUT4 seen with F18 (IC50 6.8 μM for GLUT4). This application is directly supported by the 10-fold selectivity window (GLUT4/GLUT1 IC50 ratio ≈ 10.4) demonstrated in yeast hexose transport assays [1].

GLUT1-Selective Chemical Probe for Target Validation in Leukemia Models

Employ F19 at concentrations between 5-20 μM to validate GLUT1 as a therapeutic target in acute lymphoblastic leukemia (e.g., CEM cells, CC50 7.8 μM) and other cancers, while monitoring the absence of GLUT4-mediated effects that would confound interpretation in dual-inhibitor studies [1]. The demonstrated GLUT5-sparing property further reduces off-target GLUT effects.

Structure-Based Drug Design Starting Point for GLUT1-Selective Therapeutics

Leverage the characterized binding mode of F19, which uniquely docks to the inward-facing conformation of GLUT1 and interacts with residue H160 (absent in GLUT4), to design next-generation GLUT1-specific inhibitors with improved potency while retaining this selectivity fingerprint [1].

Construction of a Wider Therapeutic Index for Cancer Metabolism Studies

Utilize the reduced cytotoxicity of F19 (CC50 7.8 μM) relative to F18 (CC50 1.7 μM) to establish dose-response relationships for GLUT1 inhibition over a wider concentration range (0.1-50 μM), allowing clearer separation between pharmacological GLUT1 inhibition and non-specific cytotoxicity [1].

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